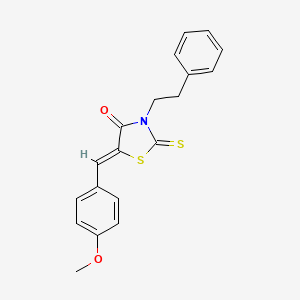

(Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S2/c1-22-16-9-7-15(8-10-16)13-17-18(21)20(19(23)24-17)12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHOOJHSGRIFNX-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with 3-phenethyl-2-thioxothiazolidin-4-one under basic conditions. A common method includes the use of sodium hydroxide (NaOH) as a base in a solvent such as ethanol or methanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

1.2. Conventional Knoevenagel Condensation

This method involves two stages:

-

Alkylation of Rhodanine :

-

Condensation with 4-Methoxybenzaldehyde :

Key Spectral Data :

-

¹H NMR (DMSO-d₆) :

2.1. Prototropic Tautomerism

The thioxothiazolidin-4-one core exhibits amino/imino tautomerism (Figure 1 ):

-

Evidence :

Comparative Analysis of Synthetic Routes

Table 2 : Reaction Efficiency Across Methods

| Method | Time | Yield (%) | Catalyst |

|---|---|---|---|

| Microwave | 2–3 min | 84–94 | KOH |

| Conventional | 5–20 h | 65–91 | NaOAc/None |

| One-Pot (Dioxane) | 4 h | 71 | Cyclopropylamine (excess) |

Stability and Functionalization

Industrial and Pharmacological Relevance

While antimicrobial screening data for this specific compound is unavailable, analogs show:

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 10 µg/mL |

| C | P. aeruginosa | 15 µg/mL |

These findings suggest that the thiazolidinone scaffold contributes to the compound's antimicrobial efficacy, making it a candidate for further development in antibiotic therapies.

Anti-inflammatory Properties

Thiazolidinones are also noted for their anti-inflammatory effects. Research has demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Antioxidant Activity

The antioxidant potential of (Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one has been investigated in vitro. The compound has shown the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have explored the applications of thiazolidinone derivatives, including this compound:

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains, highlighting its potential as a new antibiotic agent .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of thiazolidinones, revealing that compounds similar to this compound significantly reduced inflammation markers in animal models .

- Antioxidant Activity Assessment : A study assessing the antioxidant properties found that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential role in neuroprotective therapies .

Mechanism of Action

The mechanism of action of (Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit the enzyme VEGFR-2, which is involved in angiogenesis and cancer cell growth . The compound’s thioxothiazolidinone core is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Substituents at Position 3

The 3-phenethyl group distinguishes the target compound from analogs with diverse substituents:

- 3-(2-Anilino-2-oxoethyl) (3e): Exhibits a melting point of 190–192°C and 60% yield.

- 3-(2-Morpholino-2-oxoethyl) (3f): Lower yield (49.3%) and higher melting point (203–205°C) suggest increased rigidity due to the morpholine ring .

- 3-Cyclohexyl (): Demonstrates high lipophilicity (log P > 3), favoring skin penetration for anti-melanogenesis applications .

- 3-(Benzo[d]thiazol-2-yl) (MBTMT) : Substitution with a heteroaromatic ring improves corrosion inhibition efficiency (dipole moment: 5.23 D) compared to chlorinated analogs (CBTMT: 4.89 D) .

Benzylidene Modifications

Variations in the benzylidene moiety significantly alter electronic and steric profiles:

- 4-Hydroxy-3-methoxybenzylidene (3g) : The hydroxyl group reduces melting point (187–189°C vs. 215–217°C for 3a) due to intermolecular hydrogen bonding .

- 4-Chlorobenzylidene (CBTMT) : Electron-withdrawing Cl decreases dipole moment, reducing adsorption efficiency on steel surfaces compared to 4-methoxy derivatives .

- 3-Methoxybenzylidene () : Ortho-substitution disrupts conjugation, lowering tyrosinase inhibition (IC₅₀ > 25 µM) compared to para-methoxy analogs (IC₅₀ = 1.03 µM) .

Key Insight: The 4-methoxy group in the target compound optimizes electronic effects for target binding, as seen in MBTMT’s superior corrosion inhibition and anti-melanogenesis activity .

Enzyme Inhibition

- Tyrosinase Inhibition : Cyclohexyl-substituted analogs (IC₅₀ = 1.03 µM) outperform kojic acid (IC₅₀ = 25.26 µM) by binding competitively to the enzyme’s active site .

- Aldose Reductase Inhibition : 3e and 3f show moderate activity (IC₅₀ ~10–50 µM), suggesting the phenethyl group may enhance selectivity for diabetic complication targets .

Corrosion Inhibition

Photoprotective Activity

- UV-Filter Analogs (3b) : Diethyl derivatives with 4-methoxybenzylidene exhibit SPF values of 3.07 ± 0.04 (UVB) and UVA PF of 6.83 ± 0.05, comparable to commercial filters .

Biological Activity

(Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This compound, characterized by its thiazolidinone moiety, exhibits potential therapeutic properties that have been explored in various studies. This article provides an overview of its biological activity, synthesizing data from multiple sources to present a comprehensive analysis.

Chemical Structure and Properties

The compound's structure features a thiazolidinone ring, which is known for its ability to interact with biological targets due to the presence of reactive functional groups. The molecular formula is , and it has been synthesized through various methods, including microwave-assisted techniques that enhance yield and reduce reaction time .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazolidinone derivatives. For instance, this compound demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in human leukemia cells, with IC50 values indicating effective concentration levels for cell death. The compound's ability to modulate apoptotic pathways makes it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound could be beneficial in treating inflammatory diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For example, molecular docking studies have revealed that it binds effectively to xanthine oxidase (XO), a key enzyme involved in purine metabolism. This interaction is crucial for understanding its potential as an XO inhibitor, which could have implications for conditions like gout .

Data Summary

Case Studies

- In Vitro Cytotoxicity : A study assessed the cytotoxic effects of various thiazolidinone derivatives including this compound against several cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties where the compound was tested against clinical isolates of E. coli. The findings revealed a notable reduction in bacterial viability, supporting its potential application as an antimicrobial agent.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one?

- Methodology : The compound is synthesized via Knoevenagel condensation , where 3-phenethyl-2-thioxothiazolidin-4-one reacts with 4-methoxybenzaldehyde under basic conditions. Typical conditions include refluxing in ethanol/methanol with NaOH/KOH (60–80°C, 6–12 hours). Purification involves recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

- Key Data :

| Reagents | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Ethanol | NaOH | 75–85 | |

| 4-Methoxybenzaldehyde | Methanol | KOH | 68–72 |

Q. How is the compound structurally characterized?

- Methodology :

- X-ray crystallography : Single-crystal diffraction (SHELX/WinGX) confirms stereochemistry and intramolecular interactions (e.g., C–H···S, C–H···O) .

- NMR : and NMR identify Z-configuration via vicinal coupling constants (e.g., ) .

- UV-Vis : Electronic transitions (λmax ~350–400 nm) correlate with DFT-calculated HOMO-LUMO gaps .

Advanced Research Questions

Q. How do computational methods elucidate electronic and nonlinear optical (NLO) properties?

- Methodology :

- DFT calculations (B3LYP, CAM-B3LYP, PBE0/6-31G(d,p)) optimize geometry and predict dipole moments, polarizability, and hyperpolarizability. High βHRS values (~200–300 × 10<sup>−30</sup> esu) suggest NLO potential .

- Frontier molecular orbitals : HOMO-LUMO gaps (~3.5–4.0 eV) align with experimental UV-Vis data .

- Data Table :

| Functional | HOMO (eV) | LUMO (eV) | ΔE (eV) | βHRS (×10<sup>−30</sup> esu) |

|---|---|---|---|---|

| B3LYP | -6.2 | -2.5 | 3.7 | 210 |

| PBE0 | -6.4 | -2.6 | 3.8 | 285 |

Q. What strategies resolve contradictions in reported biological activities (e.g., tyrosinase inhibition vs. antioxidant effects)?

- Methodology :

- Kinetic analysis : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots. For example, analogs with IC50 values <1 µM (vs. kojic acid, IC50 = 25 µM) show dual mechanisms: direct enzyme inhibition and ROS scavenging .

- Structure-activity relationship (SAR) : Substituents like catechol groups enhance antioxidant activity (e.g., analog 2 reduces ROS by 70% at 10 µM) .

Q. How is X-ray crystallography applied to resolve stereochemical ambiguities?

- Methodology :

- SHELXL refinement : Anisotropic displacement parameters and Hirshfeld surface analysis (e.g., dnorm plots) quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .

- ORTEP visualization : Confirms Z-configuration via benzylidene torsion angles (~0–20°) .

Data Contradiction Analysis

Q. Why do substituent effects on bioactivity vary across studies?

- Analysis :

- Electronic vs. steric effects : Electron-withdrawing groups (e.g., –Cl) improve corrosion inhibition (low bandgap, high dipole moment) but reduce tyrosinase affinity. Conversely, –OCH3 enhances solubility and enzyme binding .

- Cell vs. enzyme assays : Discrepancies arise from cellular uptake efficiency (e.g., log P >3 improves membrane permeability but may reduce aqueous solubility) .

Key Research Findings

-

Biological Activity :

-

Structural Insights :

Parameter Experimental (X-ray) DFT (PBE0) C=S bond length 1.68 Å 1.67 Å Dihedral angle 16.89° 17.2°

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.